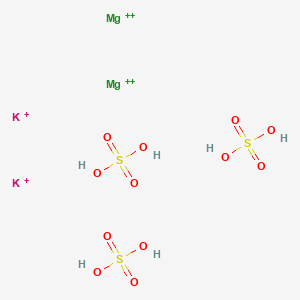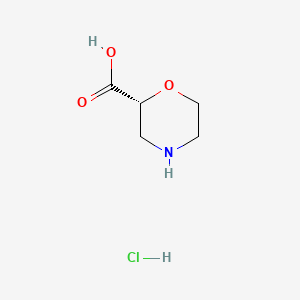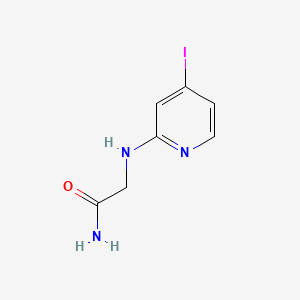![molecular formula C29H26Cl2N2O5 B578191 Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- CAS No. 1240137-81-8](/img/structure/B578191.png)
Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- is a useful research compound. Its molecular formula is C29H26Cl2N2O5 and its molecular weight is 553.436. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mutagenicity and Genotoxicity Evaluation
A series of phthalimide derivatives, which share structural similarities with the compound of interest, have been evaluated for their potential as drug candidates to treat symptoms of sickle cell disease. These studies involve assessing the mutagenicity using strains of Salmonella typhimurium and the in vivo genotoxicity using a micronucleus test in mouse peripheral blood. The aim is to identify structural requirements for drug candidates without genotoxic activity, indicating a meticulous approach towards designing safer pharmaceutical agents (dos Santos et al., 2010); (dos Santos et al., 2011).
Anticancer Activity
Compounds synthesized from similar chemical frameworks have been evaluated for their anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These studies demonstrate the potential of structurally related benzamide derivatives as effective anticancer agents, offering insights into the design and synthesis of new therapeutic molecules with improved efficacy and specificity (Ravinaik et al., 2021).
Luminescent Properties and Material Science Applications
Research into pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties highlights the potential of such compounds in material science, particularly in the development of luminescent materials. These properties are crucial for applications in optoelectronics, sensing, and imaging, demonstrating the versatility of benzamide derivatives beyond pharmaceutical uses (Srivastava et al., 2017).
Antimicrobial and Antipyretic Agents
The green synthesis of benzamide analogues has been explored for potential analgesic and antipyretic properties, indicating the role of these compounds in developing new therapeutic agents. Such studies underscore the importance of environmentally friendly synthesis methods in pharmaceutical research, aiming for compounds that are effective and have a reduced environmental impact (Reddy et al., 2014).
Eigenschaften
IUPAC Name |
3-chloro-N-[(2S)-1-[4-(2-chloroacetyl)phenyl]-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26Cl2N2O5/c1-17(2)38-26-12-11-20(14-24(26)31)27(35)32-21(13-18-7-9-19(10-8-18)25(34)15-30)16-33-28(36)22-5-3-4-6-23(22)29(33)37/h3-12,14,17,21H,13,15-16H2,1-2H3,(H,32,35)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCFTBTXHZXEIN-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C(=O)CCl)CN3C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)C(=O)CCl)CN3C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

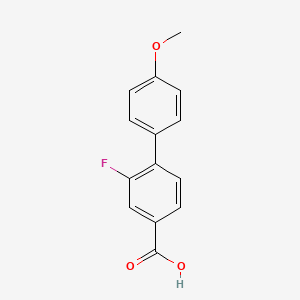
![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B578112.png)
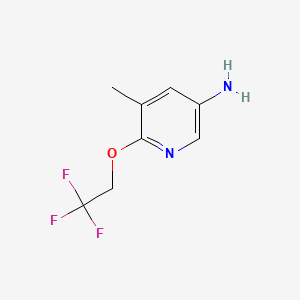
![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)
![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)
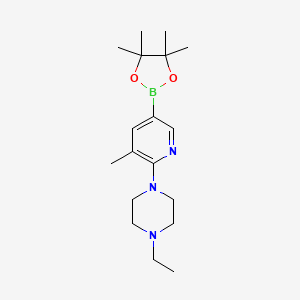
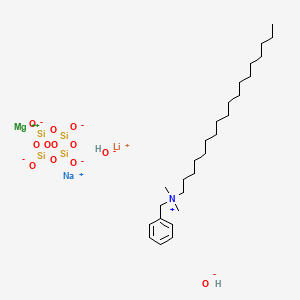
![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)
![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)
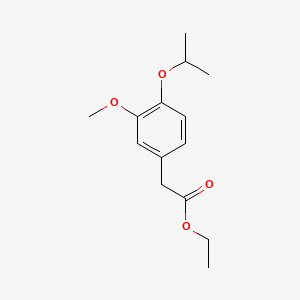
![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)
